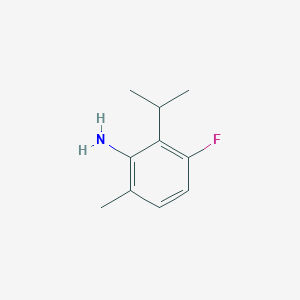
3-Fluoro-6-methyl-2-(propan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El bromuro de cimetropio es un alcaloide de belladona semisintético y un derivado de la escopolamina. Es un potente antimuscarínico y un fármaco antiespasmódico eficaz. Este compuesto se utiliza principalmente para tratar afecciones gastrointestinales dolorosas, como el síndrome del intestino irritable y los cólicos infantiles .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El bromuro de cimetropio se sintetiza mediante una serie de reacciones químicas que implican la escopolaminaLas condiciones de reacción suelen implicar temperaturas controladas y el uso de disolventes específicos para garantizar las transformaciones químicas deseadas .
Métodos de Producción Industrial: En entornos industriales, la producción de bromuro de cimetropio implica una síntesis química a gran escala utilizando reactores automatizados. El proceso está optimizado para obtener un alto rendimiento y pureza, con medidas estrictas de control de calidad para garantizar la coherencia y la seguridad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: El bromuro de cimetropio experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado formas reducidas del compuesto.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo conduciendo a la formación de nuevos derivados
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los reactivos comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y agentes alquilantes
Principales Productos Formados:
Aplicaciones Científicas De Investigación
El bromuro de cimetropio tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo en estudios de agentes antimuscarínicos y antiespasmódicos.
Biología: Se investiga por sus efectos sobre la contracción del músculo liso y las interacciones de los neurotransmisores.
Medicina: Se utiliza en ensayos clínicos para el tratamiento de trastornos gastrointestinales y como premedicación para procedimientos de diagnóstico.
Industria: Empleado en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos .
Mecanismo De Acción
El bromuro de cimetropio ejerce sus efectos bloqueando las acciones de la acetilcolina, un neurotransmisor que causa contracciones musculares en el tracto gastrointestinal. Al unirse a los receptores muscarínicos, el bromuro de cimetropio inhibe su actividad, lo que lleva a la relajación de los músculos lisos y al alivio de los espasmos .
Compuestos Similares:
Escopolamina: Un alcaloide natural con propiedades antimuscarínicas similares.
Atropina: Otro alcaloide de belladona con efectos antimuscarínicos.
Butilbromuro de hioscina: Un compuesto de amonio cuaternario con actividad antiespasmódica
Singularidad del Bromuro de Cimetropio: El bromuro de cimetropio es único debido a sus potentes efectos antimuscarínicos y antiespasmódicos, combinados con una acción miolitica directa. Esto lo hace particularmente eficaz en el tratamiento de espasmos gastrointestinales y afecciones relacionadas .
Comparación Con Compuestos Similares
Scopolamine: A natural alkaloid with similar antimuscarinic properties.
Atropine: Another belladonna alkaloid with antimuscarinic effects.
Hyoscine butylbromide: A quaternary ammonium compound with antispasmodic activity
Uniqueness of Cimetropium Bromide: Cimetropium bromide is unique due to its potent antimuscarinic and antispasmodic effects, combined with a direct myolitic action. This makes it particularly effective in treating gastrointestinal spasms and related conditions .
Propiedades
Número CAS |
121286-46-2 |
|---|---|
Fórmula molecular |
C10H14FN |
Peso molecular |
167.22 g/mol |
Nombre IUPAC |
3-fluoro-6-methyl-2-propan-2-ylaniline |
InChI |
InChI=1S/C10H14FN/c1-6(2)9-8(11)5-4-7(3)10(9)12/h4-6H,12H2,1-3H3 |
Clave InChI |
MOERQYLHBDRBMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)F)C(C)C)N |
SMILES canónico |
CC1=C(C(=C(C=C1)F)C(C)C)N |
Sinónimos |
Benzenamine, 3-fluoro-6-methyl-2-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















